2-(benzylthio)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
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Description
2-(benzylthio)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Medical Applications
Anti-Inflammatory and Molecular Docking Analysis : The synthesis of indole acetamide derivatives and their analysis for anti-inflammatory properties through molecular docking against cyclooxygenase domains represent a significant application in designing new anti-inflammatory drugs. The geometrical optimization and interaction energy studies further elucidate the stability and intramolecular interactions of such compounds, highlighting their potential in medicinal chemistry (F. H. Al-Ostoot et al., 2020).
Angiotensin-Converting Enzyme Inhibitors : The synthesis of (mercaptopropanoyl)indoline-2-carboxylic acids and related compounds demonstrates their potency as angiotensin-converting enzyme (ACE) inhibitors, offering insights into their use as antihypertensive agents. This research underscores the importance of stereochemistry in medicinal efficacy, providing a pathway for developing new cardiovascular drugs (D. Kim et al., 1983).
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : The creation of novel indolin-1-yl-N-aryl acetamide derivatives and their evaluation against pathogenic microorganisms highlight the antimicrobial potential of such compounds. This study emphasizes the utility of indole and acetamide derivatives in developing new antimicrobial agents (B. Debnath & S. Ganguly, 2015).
Material Science and Corrosion Inhibition
Synthesis for Corrosion Inhibition : The preparation of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their application as corrosion inhibitors in acidic and oil mediums illustrates the chemical's utility beyond pharmaceuticals, showcasing its relevance in industrial applications and material science (A. Yıldırım & M. Cetin, 2008).
Fluorescence Sensing and Photovoltaic Applications
Fluorescence Sensing of Fe(III) Ions : The synthesis of 5-hydroxy benzo[g]indoles through domino condensations and their application in fluorescence "Turn-off" sensing of Fe(III) ions demonstrate the potential of such compounds in environmental monitoring and analytical chemistry. This research opens avenues for developing new sensors based on indole derivatives (Subhendu Maity et al., 2015).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20(14-26-13-15-4-2-1-3-5-15)22-18-9-8-16-10-11-23(19(16)12-18)21(25)17-6-7-17/h1-5,8-9,12,17H,6-7,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLURGRPCXQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.